4-(Methylsulfanyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(Methylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of cancer cell growth . The compound induces cell cycle arrest and promotes apoptosis by modulating the expression of key regulatory proteins such as BAX and Bcl-2 .
Comparison with Similar Compounds
4-(Methylsulfanyl)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives:
Similar Compounds:
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical reactivity and biological activity compared to other similar compounds. This functional group allows for specific interactions with molecular targets and enables diverse chemical modifications .
Properties
Molecular Formula |
C7H6N2S2 |
---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
4-methylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S2/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
InChI Key |
BIPMZEADPPHPSP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=CS2 |
Origin of Product |
United States |
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